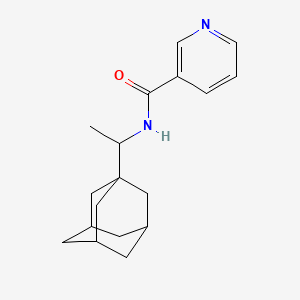

N-(1-(1-Adamantyl)ethyl)nicotinamide

Description

Structure

3D Structure

Properties

CAS No. |

61876-30-0 |

|---|---|

Molecular Formula |

C18H24N2O |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

N-[1-(1-adamantyl)ethyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C18H24N2O/c1-12(20-17(21)16-3-2-4-19-11-16)18-8-13-5-14(9-18)7-15(6-13)10-18/h2-4,11-15H,5-10H2,1H3,(H,20,21) |

InChI Key |

TYWKELVKYPGOOX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CN=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for N 1 1 Adamantyl Ethyl Nicotinamide and Structural Analogues

Direct Synthesis Approaches for the N-(1-(1-Adamantyl)ethyl)nicotinamide Scaffold

The primary method for constructing the this compound scaffold is through the formation of an amide bond, a cornerstone reaction in organic synthesis.

The most direct route to this compound involves the acylation of 1-(1-Adamantyl)ethylamine with an activated derivative of nicotinic acid. This reaction forms the central amide linkage. Common strategies include:

Reaction with Acyl Chlorides: Nicotinoyl chloride, the highly reactive acid chloride of nicotinic acid, can be reacted with 1-(1-Adamantyl)ethylamine in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. This is a robust and high-yielding method.

Peptide Coupling Reagents: Standard peptide coupling agents can be employed to facilitate the reaction between nicotinic acid and 1-(1-Adamantyl)ethylamine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or carbonyldiimidazole (CDI) activate the carboxylic acid group of nicotinic acid, enabling nucleophilic attack by the amine.

These methods are fundamental in medicinal chemistry for the synthesis of amides from available carboxylic acid and amine building blocks.

The this compound molecule possesses a chiral center at the α-carbon of the ethyl group attached to the adamantane (B196018) nucleus. Consequently, the compound can exist as (R) and (S) enantiomers. A stereoselective synthesis is crucial for investigating the biological activity of individual isomers.

The most straightforward approach to obtaining enantiomerically pure this compound is to utilize a chiral starting material. The precursor, 1-(1-Adamantyl)ethylamine, is commercially available in its racemic form and also as its hydrochloride salt, known as Rimantadine. sigmaaldrich.com The synthesis of specific enantiomers of adamantane derivatives has been a subject of research, allowing for the preparation of enantiopure (R)- or (S)-1-(1-Adamantyl)ethylamine. nih.gov By using one of these pure enantiomers in the amide coupling reaction described above, the corresponding enantiomer of the final product can be synthesized with high stereochemical fidelity.

Synthesis of Key Intermediates and Precursors

The availability of the adamantane-containing amine and other reactive intermediates is critical for the synthesis of the target molecule and its analogues.

1-(1-Adamantyl)ethylamine, also known as rimantadine, is a key precursor. While it can be sourced commercially, several synthetic routes are available for its preparation. A common laboratory-scale synthesis starts from 1-bromoadamantane (B121549). The reaction of 1-bromoadamantane with acetylamide in the presence of sulfuric acid, a Ritter-type reaction, yields N-(1-adamantyl)acetamide. ijpsr.com This intermediate can then be further elaborated to produce the target amine. Another approach involves heating 1-bromoadamantane in formamide (B127407) to yield N-(1-adamantyl)formamide, which is subsequently hydrolyzed to 1-aminoadamantane. researchgate.net Modifications of these adamantane synthesis routes can be used to introduce the ethylamine (B1201723) side chain.

1-(1-Isocyanoethyl)adamantane is a valuable intermediate for synthesizing structural analogues through isocyanide-based multicomponent reactions (e.g., the Ugi or Passerini reactions). A novel and efficient single-step method for its synthesis has been developed, starting from 1-(1-adamantylethyl)amine. mdpi.commdpi.com This method involves the reaction of the amine with chloroform (B151607) in a dichloromethane/tert-butanol mixture, utilizing a strong base. mdpi.comresearchgate.net

This modern approach offers a significant improvement over older methods, such as the dehydration of N-formyl adamantane derivatives, by avoiding highly toxic reagents and achieving higher yields. mdpi.comsci-hub.se The reaction has been optimized by testing various bases, with potassium tert-butoxide (t-BuOK) providing the highest yield. mdpi.commdpi.com

| Base | Yield (%) |

|---|---|

| LiOH | 0 |

| NaOH | 15 |

| KOH | 25 |

| t-BuOK | 92 |

Advanced Synthetic Strategies for Related Adamantane-Nicotinamide Hybrid Compounds

Beyond the direct amide linkage, advanced strategies can be employed to create hybrid compounds that incorporate both adamantane and nicotinamide (B372718) moieties, connected by different chemical linkers. These strategies expand the chemical space and allow for the development of molecules with diverse properties.

One such strategy involves the synthesis of 1,3-disubstituted ureas. For instance, adamantane-containing isocyanates can be reacted with various anilines or other amines to form urea (B33335) derivatives. semanticscholar.org This approach was used to prepare a series of ureas containing an (adamantan-1-yl)(phenyl)methyl fragment. semanticscholar.org By analogy, reacting an adamantane-containing amine with a nicotinamide-derived isocyanate, or vice-versa, would yield adamantane-nicotinamide urea hybrids.

Another advanced approach is inspired by the synthesis of nicotinamide riboside (NR+), a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+). beilstein-journals.orgnih.gov The synthesis of NR+ and its analogues often involves glycosylation reactions, where a protected ribose sugar is coupled to the pyridine (B92270) nitrogen of nicotinamide or a nicotinic acid ester. beilstein-journals.org A similar strategy could be envisioned to link an adamantane-functionalized sugar moiety to nicotinamide, creating a different class of hybrid molecule with a glycosidic bond as the linker. These methods highlight the modularity and flexibility of synthetic chemistry in creating novel molecular architectures.

Modifications of the Nicotinamide Backbone (e.g., Nucleoside Analogues)

Modification of the nicotinamide backbone is a key strategy to modulate the biological activity and pharmacokinetic properties of nicotinamide-based compounds. A significant area of this research involves the synthesis of nucleoside analogues, such as β-nicotinamide riboside (NR) and its derivatives. These compounds are precursors to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. beilstein-journals.org

One prevalent method for synthesizing β-nicotinamide riboside involves a two-step process. nih.govresearchgate.netnih.gov This typically begins with the stereoselective coupling of a protected ribofuranose, such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, with a nicotinic acid ester like ethyl nicotinate (B505614). nih.govnih.gov This reaction is often mediated by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to ensure the formation of the desired β-anomer with high stereoselectivity. researchgate.netnih.gov The subsequent step involves ammonolysis of the resulting triacetylated-nicotinate ester nucleoside, which simultaneously removes the acetyl protecting groups and converts the ester to the desired nicotinamide. nih.gov

Another approach to nicotinamide nucleoside analogues is the Zincke reaction. beilstein-journals.orgnih.gov This method involves the reaction of a pyridinium (B92312) salt, such as N-(2,4-dinitrophenyl)-3-carbamoylpyridinium chloride, with a ribofuranosylamine derivative. beilstein-journals.org An improved Zincke methodology has been developed for the synthesis of isotopically labeled nicotinamide, such as nicotinamide-1-15N, which is valuable for NMR hyperpolarization studies. nih.govnih.gov This modified procedure offers a scalable synthesis with good yields and high isotopic purity under mild reaction conditions. nih.gov

Enzymatic synthesis provides an alternative route to nicotinamide riboside and its analogues. beilstein-journals.org For instance, NAD+ can be enzymatically cleaved to nicotinamide mononucleotide (NMN) using snake venom phosphodiesterase, followed by the conversion of NMN to NR catalyzed by a monoesterase. beilstein-journals.org

These methodologies for modifying the nicotinamide backbone into nucleoside analogues highlight the chemical strategies available for creating complex derivatives. While not directly applied to this compound, these principles of pyridine functionalization and coupling with other moieties are foundational.

Table 1: Comparison of Synthetic Methodologies for Nicotinamide Riboside Analogues

| Methodology | Key Reagents | Key Features | Reference |

| Two-Step Chemical Synthesis | 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, Ethyl nicotinate, TMSOTf, NH3/MeOH | High stereoselectivity for β-anomer, Good overall yield. | nih.govresearchgate.netnih.gov |

| Zincke Reaction | N-(2,4-dinitrophenyl)-3-carbamoylpyridinium chloride, D-ribofuranosylamine derivatives | Applicable for isotopic labeling, Scalable. | beilstein-journals.orgnih.gov |

| Enzymatic Synthesis | NAD+, Snake venom phosphodiesterase, Prostatic monoesterase | High specificity, Mild reaction conditions. | beilstein-journals.org |

Derivatization of the Adamantyl Moiety for Structure-Activity Relationship Probes

The adamantane cage is a lipophilic, rigid, and three-dimensional structure that is often incorporated into drug molecules to enhance their therapeutic properties. nih.gov Derivatization of the adamantyl moiety in this compound is a crucial strategy for probing structure-activity relationships (SAR). By systematically modifying the adamantane core, researchers can investigate the impact of steric bulk, lipophilicity, and electronic properties on the compound's biological activity.

A common starting point for adamantane derivatization is the functionalization of its tertiary positions, which can be readily achieved through bromination followed by substitution reactions. nih.gov This allows for the introduction of a wide range of functional groups. For the synthesis of this compound, the key precursor is 1-(1-adamantyl)ethylamine. The synthesis of related adamantane amines has been documented, providing a basis for obtaining this necessary building block. mdpi.com

Further derivatization can involve modifications to the adamantane cage itself. For instance, the introduction of hydroxyl, carboxyl, or other polar groups can alter the compound's solubility and potential for hydrogen bonding. The synthesis of adamantane derivatives with various functional groups, such as alcohols, ketones, carboxylic acids, esters, and amides, has been explored. nih.govnih.govresearchgate.net These derivatives can serve as valuable probes in SAR studies.

For example, a series of 2-(adamantan-1-yl)-2-oxoethyl benzoates have been synthesized by reacting 1-adamantyl bromomethyl ketone with various carboxylic acids. nih.govresearchgate.net This demonstrates a versatile method for attaching different functionalities to an adamantane core through an ester linkage. Similarly, condensation reactions between adamantane amines and various aldehydes or ketones have been used to produce a range of Schiff base derivatives. mdpi.com

The insights gained from these derivatization studies can guide the design of analogues with improved potency, selectivity, and pharmacokinetic profiles.

Table 2: Examples of Adamantane Derivatization Reactions for SAR Studies

| Starting Material | Reagents | Product Type | Potential for SAR | Reference |

| 1-Adamantyl bromomethyl ketone | Various carboxylic acids, K2CO3, DMF | Adamantyl-based esters | Exploration of electronic and steric effects of substituents on the benzoate (B1203000) ring. | nih.govresearchgate.net |

| 1-Adamantanylamine | Aldehydes or ketones | Schiff bases | Investigation of the impact of different aromatic and aliphatic substituents on biological activity. | mdpi.com |

| 1-Adamantylethylamine | Chloroform, Base (e.g., t-BuOK) | Isocyanide | Introduction of a reactive isocyano group for further chemical modifications. | mdpi.com |

One-Pot Methodologies and Process Optimization

The development of one-pot synthetic methodologies and the optimization of reaction processes are critical for the efficient and sustainable production of pharmaceutical compounds. For the synthesis of this compound, a one-pot approach would ideally involve the direct coupling of a nicotinic acid derivative with 1-(1-adamantyl)ethylamine without the isolation of intermediates.

While a specific one-pot synthesis for the target molecule has not been described, general methods for the synthesis of nicotinamide analogues offer valuable insights. For instance, an acid-mediated one-pot synthesis of nicotinamide-clubbed aliphatic carbo(x/thio)amides has been developed. asianpubs.org This method utilizes dilute HCl as a catalyst and can be performed under conventional reflux or microwave irradiation, with the latter significantly reducing reaction times and improving yields. asianpubs.org

Another efficient approach involves the enzymatic synthesis of nicotinamide derivatives in continuous-flow microreactors. nih.gov This method, using a lipase (B570770) such as Novozym® 435, allows for the amidation of methyl nicotinate derivatives with various amines in an environmentally friendly solvent like tert-amyl alcohol. nih.gov Continuous-flow systems offer advantages over batch processes, including shorter reaction times and higher product yields. nih.gov

Process optimization for the synthesis of nicotinamide derivatives often involves screening different activating reagents for the amide bond formation. Common reagents include N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide hydrochloride (EDC), and (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (HATU). nih.gov The choice of solvent, temperature, and catalyst also plays a crucial role in maximizing the yield and purity of the final product.

For the synthesis of this compound, a potential one-pot strategy could involve the in-situ activation of nicotinic acid followed by the addition of 1-(1-adamantyl)ethylamine. Optimization of this process would require systematic investigation of reaction parameters to achieve high efficiency and scalability.

Table 3: One-Pot and Optimized Methodologies for Nicotinamide Analogue Synthesis

| Methodology | Key Features | Catalyst/Reagent | Reaction Conditions | Reference |

| Acid-mediated one-pot synthesis | Reduced reaction times, enhanced yields. | Dilute HCl | Conventional reflux or microwave irradiation. | asianpubs.org |

| Enzymatic synthesis in continuous-flow microreactor | Green chemistry approach, shorter reaction times, high yields. | Novozym® 435 (lipase) | 50 °C, tert-amyl alcohol as solvent. | nih.gov |

| Three-component synthesis | One-pot synthesis of highly substituted 1,2-dihydropyridines. | Ruthenium(II) catalyst | Simple catalyst system without specific ligands. | researchgate.net |

Biological Activities and Pharmacological Mechanisms of Action

Enzymatic Target Interactions and Modulation

The pharmacological profile of a compound is defined by its interactions with biological macromolecules. This section explores the documented and theoretical enzymatic targets of N-(1-(1-Adamantyl)ethyl)nicotinamide.

Research into compounds featuring an adamantyl group has identified this moiety as a key pharmacophore for the inhibition of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone (B1669442) to the active glucocorticoid, cortisol, and its inhibition is a therapeutic strategy for metabolic disorders. nih.gov

While direct inhibitory data for this compound on 11β-HSD1 is not available in the reviewed scientific literature, numerous studies on structurally related adamantyl amides, acetamides, and ethanones have demonstrated potent inhibition of this enzyme. nih.govnih.govnih.gov These studies reveal that the bulky, hydrophobic adamantyl group fits into a specific pocket near the nicotinamide (B372718) ring of the NADPH cofactor within the enzyme's active site. nih.gov Optimization of adamantyl carboxamide and acetamide (B32628) derivatives has led to the discovery of inhibitors with IC50 values in the nanomolar range. nih.gov For example, certain adamantyl ethanone (B97240) pyridyl derivatives show IC50 values between 34–48 nM against human 11β-HSD1. nih.gov Given its structural components—an adamantyl group and a nicotinamide moiety—it is plausible that this compound could also act as an inhibitor of 11β-HSD1, though empirical data is needed for confirmation.

Table 1: Inhibitory Activity of Structurally Related Adamantyl Compounds on Human 11β-HSD1 Note: Data presented is for structurally related compounds, not this compound itself, to illustrate the potential of the adamantyl scaffold.

| Compound Class | Example Compound Structure | IC50 (nM) | Reference |

| Adamantyl Ethanone Derivative | Adamantyl ethanone with ether-linked phenyl group | ~60 | nih.gov |

| Adamantyl Acetamide Derivative | N/A | 308 | nih.gov |

| Adamantyl Ethanone Pyridyl Derivative | Pyridyl ring tethered via an ether or sulfoxide (B87167) linker | 34-48 | nih.gov |

| Adamantane (B196018) Sulfonamide Derivative | Adamantane sulfonamide with alkyl side chains | 0.6 | documentsdelivered.com |

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+) from nicotinamide. nih.govresearchgate.net This pathway is crucial for maintaining cellular NAD+ pools, which are vital for energy metabolism and various signaling processes. researchgate.net There are currently no available scientific studies detailing the effects, either inhibitory or stimulatory, of this compound on the activity of NAMPT. While the nicotinamide portion of the molecule is the substrate for NAMPT, the influence of the large adamantyl ethyl substitution on binding and catalysis is uncharacterized.

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in cellular processes like DNA repair and cell death. frontiersin.orgnih.gov These enzymes use NAD+ as a substrate, and nicotinamide, the parent compound of the molecule , is a known endogenous inhibitor of PARP activity. frontiersin.orgresearchgate.net PARP inhibitors often function as nicotinamide mimetics, competing for the catalytic domain of the enzyme. nih.govnih.gov However, a review of the available literature reveals no specific research on the interaction between this compound and any PARP family enzymes. The potential inhibitory activity conferred by the nicotinamide head group may be altered by the attached adamantyl structure, but this has not been experimentally determined.

CD38 is a multifunctional enzyme and a primary consumer of NAD+ in mammalian cells, degrading it to nicotinamide and ADP-ribose. nih.govnih.gov As such, CD38 plays a significant role in modulating cellular NAD+ homeostasis. frontiersin.org Nicotinamide analogues can interact with CD38; for instance, the enzyme can catalyze a base-exchange reaction in the presence of excess nicotinamide analogues. frontiersin.org Despite the relevance of nicotinamide-like structures in modulating CD38, there is no published research specifically investigating the effect of this compound on CD38's NADase or cyclase activities.

Cellular Pathway Interventions

Based on the known targets of structurally similar compounds, the primary potential for this compound to intervene in cellular pathways lies in the modulation of glucocorticoid metabolism. By inhibiting 11β-HSD1, adamantyl-containing molecules can decrease the local intracellular concentration of active cortisol. This action can impact downstream signaling pathways regulated by glucocorticoids, which are involved in stress response, inflammation, and metabolism. However, without direct experimental evidence of this compound's effect on 11β-HSD1 or other targets, its precise impact on cellular pathways remains speculative.

Regulation of NAD+ Salvage Pathways and Cellular Bioenergetics

This compound is postulated to function as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. patsnap.compatsnap.com This pathway is crucial for recycling nicotinamide back into NAD+, a vital coenzyme for cellular redox reactions and energy metabolism. nih.gov By inhibiting NAMPT, the compound would disrupt this recycling process, leading to a depletion of intracellular NAD+ levels. patsnap.com

A reduction in NAD+ would have profound effects on cellular bioenergetics. NAD+ is an essential cofactor for enzymes involved in glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation, the primary processes for ATP production. nih.gov Consequently, inhibition of the NAD+ salvage pathway is expected to lead to decreased ATP levels, impairing cellular energy-dependent functions. patsnap.com

Table 1: Predicted Effects of this compound on Cellular Bioenergetics

| Cellular Process | Predicted Effect of this compound | Consequence |

| NAD+ Salvage Pathway | Inhibition | Decreased intracellular NAD+ levels |

| Glycolysis | Impairment | Reduced ATP production from glucose |

| TCA Cycle | Impairment | Reduced generation of NADH and FADH2 |

| Oxidative Phosphorylation | Impairment | Significant decrease in ATP synthesis |

Influence on Metabolic Homeostasis Signaling Pathways

The predicted depletion of NAD+ by this compound would significantly impact various signaling pathways that regulate metabolic homeostasis. NAD+ is a substrate for several families of enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are key regulators of metabolism. patsnap.com

Sirtuins, a class of NAD+-dependent deacetylases, play a critical role in metabolic regulation. For instance, SIRT1 is involved in glucose and lipid metabolism. patsnap.com By reducing the availability of NAD+, this compound would likely inhibit sirtuin activity, leading to downstream effects on gene expression and metabolic pathways. patsnap.com

PARPs are another family of NAD+-consuming enzymes involved in DNA repair and the regulation of metabolic gene expression. patsnap.com Inhibition of NAD+ synthesis would also curtail PARP activity, which could have complex and context-dependent effects on metabolic homeostasis.

Mechanisms of Anti-inflammatory Actions in Cellular Contexts

Nicotinamide itself is known to possess anti-inflammatory properties. nih.gov It can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory cytokines. patsnap.com The anti-inflammatory effects of nicotinamide are also linked to its ability to inhibit PARPs, which are involved in inflammatory processes. nih.gov

As a derivative of nicotinamide, this compound may share these anti-inflammatory mechanisms. By inhibiting NAMPT and reducing NAD+ levels, it could indirectly modulate the activity of NAD+-dependent enzymes involved in inflammation. Furthermore, the adamantyl moiety could enhance its cellular uptake or interaction with specific protein targets, potentially leading to more potent anti-inflammatory effects compared to nicotinamide alone.

Induction of Cellular Stress Responses (e.g., Reactive Oxygen Species Production)

The disruption of cellular bioenergetics and NAD+ homeostasis by this compound is expected to induce cellular stress. A decline in mitochondrial function due to NAD+ depletion can lead to an increase in the production of reactive oxygen species (ROS). nih.gov This occurs as the electron transport chain becomes dysfunctional, leading to the leakage of electrons and their reaction with molecular oxygen.

While nicotinamide has been reported to have antioxidant effects in some contexts, the severe metabolic stress induced by potent NAMPT inhibition can overwhelm these protective mechanisms, resulting in a net increase in oxidative stress. nih.gov This elevation in ROS can further damage cellular components, including DNA, proteins, and lipids, contributing to cellular dysfunction.

Apoptotic and Necrotic Pathways Induced by NAMPT Inhibition

The severe depletion of NAD+ and ATP caused by NAMPT inhibition is a potent trigger for programmed cell death. In cancer cells, which have a high metabolic demand and are often highly dependent on the NAD+ salvage pathway, NAMPT inhibitors have been shown to induce apoptosis. nih.gov

The apoptotic process can be initiated through both intrinsic and extrinsic pathways. The energy crisis and oxidative stress resulting from NAMPT inhibition can lead to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases, key executioners of apoptosis. nih.gov Furthermore, the inhibition of NAD+-dependent PARPs, which are crucial for DNA repair, can lead to the accumulation of DNA damage, another potent trigger for apoptosis. patsnap.com

Structure Activity Relationship Sar Studies and Rational Molecular Design

Conformational Analysis and Stereochemical Impact on Biological Function

The three-dimensional arrangement of a molecule is critical for its interaction with a biological target. For N-(1-(1-Adamantyl)ethyl)nicotinamide, both its conformation and stereochemistry are expected to play a pivotal role in its function.

The ethyl linker between the adamantyl group and the nicotinamide (B372718) core introduces a chiral center at the α-carbon. This means the compound can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This stereoselectivity arises because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. For instance, studies on adamantane (B196018) derivatives designed as antiviral agents have demonstrated that the stereochemistry of substituents is crucial for activity against resistant influenza strains. rsc.orgnih.govresearchgate.net While specific studies on the enantiomers of this compound are not detailed in available literature, it is highly probable that one enantiomer would display superior activity or a different pharmacological profile compared to the other.

Optimization of the Adamantyl Moiety for Enhanced Target Affinity and Selectivity

The adamantane cage is a key feature of this compound, often incorporated into drug design to serve as a bulky, rigid, and highly lipophilic anchor. rsc.orgnih.govpublish.csiro.au Its primary role is to occupy hydrophobic pockets within a target protein, thereby increasing binding affinity. nih.govpensoft.net The lipophilicity of the adamantyl group can also enhance membrane permeability and improve pharmacokinetic properties. rsc.orgresearchgate.net

SAR studies on other adamantane-containing compounds provide a roadmap for how this moiety could be optimized:

Substitution: Introducing functional groups at the tertiary positions of the adamantane cage can significantly alter binding affinity and selectivity. For example, in studies of adamantyl cannabinoid receptor probes, adding small substituents to the 3'-position of the adamantyl ring led to analogs with improved affinities and selectivities for CB1 vs. CB2 receptors compared to the unsubstituted parent compound. nih.gov

Bioisosteric Replacement: Replacing the adamantyl group with other bulky, lipophilic groups (such as other polycyclic cages or substituted phenyl rings) can modulate activity. However, in some cases, substitution of a phenyl ring for an adamantane group has been shown to be detrimental to activity, suggesting that the specific three-dimensional shape of the adamantane cage is preferred by certain binding pockets. publish.csiro.au

Scaffold Size: The size of the polycyclic hydrocarbon can be modified. For instance, using a smaller noradamantane scaffold could be beneficial if the target's hydrophobic pocket is sterically constrained.

The table below illustrates potential modifications to the adamantyl moiety and their hypothetical effects based on general principles of medicinal chemistry and findings from related compounds. nih.govnih.gov

| Modification | Rationale | Potential Impact |

|---|---|---|

| Addition of Hydroxyl (-OH) group | Introduce hydrogen bonding capability; slightly reduce lipophilicity. | May increase affinity if a hydrogen bond donor/acceptor is nearby in the target; could alter metabolic stability. |

| Addition of Amino (-NH2) group | Introduce a basic center for ionic interactions. | Could form salt bridges with acidic residues (e.g., Asp, Glu) in the binding site, significantly enhancing affinity. |

| Replacement with Noradamantane | Reduce steric bulk. | May improve binding in sterically constrained pockets. |

| Replacement with a substituted Phenyl ring | Introduce aromatic interactions (e.g., π-π stacking). | Potentially beneficial, but may decrease affinity if the pocket specifically accommodates the 3D shape of adamantane. publish.csiro.au |

Structural Modifications of the Nicotinamide Core and Their Pharmacological Consequences

The nicotinamide portion of the molecule is a derivative of Vitamin B3 and serves as a key recognition element for many enzymes, particularly those involved in NAD⁺ metabolism like nicotinamide N-methyltransferase (NNMT). nih.govrsc.org Modifications to the pyridine (B92270) ring can have profound effects on target binding and activity.

SAR studies on various nicotinamide-based inhibitors have shown that:

Substitution on the Pyridine Ring: Adding small substituents to the pyridine ring can be tolerated or even enhance activity. rsc.org For example, in a series of quinolinium-based NNMT inhibitors, which are structurally related to nicotinamide, small methyl or amino groups were tolerated, whereas bulky groups led to a loss of affinity due to steric hindrance. rsc.orgresearchgate.net

Electronic Effects: The electronic properties of substituents can be critical. In N-(thiophen-2-yl) nicotinamide derivatives, the presence of electron-withdrawing groups like chlorine on the nicotinamide ring was found to be important for their fungicidal activity. mdpi.com

Bioisosteric Replacement of the Ring: Replacing the pyridine ring with other heterocycles (e.g., quinoline, isoquinoline) has been a successful strategy in developing potent NNMT inhibitors, indicating that the target can accommodate larger aromatic systems that mimic the nicotinamide core. nih.govresearchgate.net

The following table summarizes the observed effects of modifying the nicotinamide core in related classes of inhibitors. rsc.orgmdpi.com

| Modification Position | Substituent | Observed Pharmacological Consequence in Analogs |

|---|---|---|

| Position 5 | Amino (-NH2) | Tenfold increase in NNMT inhibition for a related quinolinium analog. rsc.org |

| Position 5 & 6 | Dichloro (-Cl) | High fungicidal activity in N-(thiophen-2-yl) nicotinamide derivatives. mdpi.com |

| Pyridine Ring | Replacement with Quinoline | Identified as a promising scaffold for NNMT inhibition. nih.gov |

| Pyridine Ring | Replacement with Thiophene | Led to potent fungicidal agents. mdpi.com |

Linker Chemistry: Influence of Alkyl Chain and Amide Linkage on Binding and Activity

The ethylamide linker connects the adamantyl and nicotinamide moieties and its properties—length, flexibility, and chemical nature—are critical for correctly positioning the two key fragments within the biological target.

Alkyl Chain Length: The length of the alkyl chain dictates the distance between the hydrophobic adamantyl group and the nicotinamide ring. Studies on nicotinamide cofactor biomimetics have shown that linker length has a significant impact on activity. Increasing the linker from one carbon (benzyl) to two or three carbons was found to be beneficial for redox activity, potentially by allowing for more favorable intramolecular π-π stacking interactions. nih.gov For this compound, altering the ethyl (two-carbon) linker to a methyl or propyl linker would be a logical step in SAR exploration to determine the optimal spacing for its specific target.

Amide Linkage: The amide group itself is a crucial pharmacophoric element. It is planar and contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). These features allow it to form strong, directional interactions with amino acid residues in a protein's binding site. Modifying the amide, for example, by converting it to a thioamide or a reverse amide, would alter its hydrogen bonding capacity and geometry, likely having a dramatic effect on biological activity. Replacing the amide with a more flexible amine or a rigid cyclic linker would similarly probe the conformational requirements of the target.

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Based on the structure of this compound and SAR data from related inhibitors, a hypothetical pharmacophore model can be proposed.

Structure-based pharmacophore models for inhibitors of nicotinamide-binding proteins like NNMT have been developed. tandfonline.comnih.gov These models typically highlight several key features:

Hydrophobic Group (HY): This feature is fulfilled by the bulky, lipophilic adamantyl cage, which is expected to interact with a nonpolar pocket in the target protein.

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the amide linkage is a strong hydrogen bond acceptor.

Hydrogen Bond Donor (HBD): The N-H group of the amide linkage serves as a hydrogen bond donor.

Aromatic/Heterocyclic Ring (AR): The pyridine ring of the nicotinamide core can engage in various interactions, including π-π stacking or cation-π interactions with aromatic or charged residues in the binding site.

The spatial arrangement of these four features is critical for activity. The ethyl linker serves to hold the hydrophobic adamantyl group and the aromatic/H-bonding nicotinamide core at a specific distance and orientation relative to each other. Virtual screening campaigns using such pharmacophore models have successfully identified novel inhibitors for targets like nicotinamide phosphoribosyltransferase (NAMPT) and NNMT. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized analogs.

For a series of derivatives of this compound, a QSAR model could be developed by correlating their measured biological activity (e.g., IC₅₀ values) with calculated molecular descriptors. Several QSAR studies on nicotinamide analogs have been successfully conducted. nih.gov For example, a 4D-QSAR methodology was applied to a series of 96 nicotinamide analogs to design potential Bruton's tyrosine kinase (Btk) inhibitors. nih.gov

The key steps and components of a QSAR study for this class of compounds would include:

Descriptor Calculation: A wide range of descriptors would be calculated for each analog, representing different aspects of its molecular structure:

Physicochemical Descriptors: Such as logP (lipophilicity), molecular weight (MW), and molar refractivity (MR).

Electronic Descriptors: Such as partial charges and energies of frontier orbitals (HOMO/LUMO), which describe a molecule's reactivity.

Steric/Topological Descriptors: Such as molecular volume and shape indices, which describe the size and shape of the molecule.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to build an equation linking the most relevant descriptors to the observed activity. nih.gov

Model Validation: The predictive power of the QSAR model would be rigorously tested using techniques like leave-one-out cross-validation and by predicting the activity of a test set of compounds not used in model generation. nih.gov

A successful QSAR model could provide valuable insights, for instance, confirming that higher lipophilicity (related to the adamantyl group) and specific electronic features on the nicotinamide ring are positively correlated with activity. Such models serve as powerful tools to guide the rational design of more potent analogs.

Preclinical in Vitro Mechanistic Investigations

Cell-Based Assays for Enzyme Inhibition (e.g., 11β-HSD1, NAMPT)

Adamantane (B196018) Derivatives as 11β-HSD1 Inhibitors:

The adamantane moiety is a key pharmacophore in the development of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is crucial in converting cortisone (B1669442) to the active glucocorticoid, cortisol, and its inhibition is a therapeutic strategy for metabolic syndromes. nih.gov

A series of adamantyl ethanone (B97240) pyridyl derivatives have demonstrated potent and selective inhibition of human 11β-HSD1. nih.gov Structure-activity relationship (SAR) studies have revealed that an unsubstituted pyridine (B92270) connected to an adamantyl ethanone structure through an ether or sulfoxide (B87167) linker results in significant inhibitory activity. nih.gov Some of the most effective inhibitors have IC50 values in the low nanomolar range, specifically between 34–48 nM, against human 11β-HSD1. nih.gov These compounds also exhibit good metabolic stability in human liver microsomes and show weak inhibition of major human CYP450 enzymes, suggesting a favorable selectivity profile. nih.gov

Similarly, adamantyl heterocyclic ketones have been identified as potent and selective inhibitors of human 11β-HSD1, with lead compounds showing low nanomolar inhibition of both human and mouse 11β-HSD1. nih.gov These compounds were selective, showing no activity against 11β-HSD2 and 17β-HSD1. nih.gov

Interactive Data Table: 11β-HSD1 Inhibition by Adamantane Derivatives

| Compound Type | Linker | IC50 (nM) against human 11β-HSD1 | Selectivity |

|---|---|---|---|

| Adamantyl ethanone pyridyl | Ether | 34-48 | Selective over 11β-HSD2 and 17β-HSD1 |

| Adamantyl ethanone pyridyl | Sulfoxide | 34-48 | Selective over 11β-HSD2 and 17β-HSD1 |

| Adamantyl heterocyclic ketones | Not specified | Low nanomolar | Selective over 11β-HSD2 and 17β-HSD1 |

Nicotinamide (B372718) and NAMPT Inhibition:

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway, which is critical for cellular metabolism and proliferation, particularly in cancer cells. frontiersin.org Inhibition of NAMPT can lead to NAD+ depletion, metabolic stress, and ultimately, cell death in cancer cells. patsnap.com

Pharmacological inhibition of NAMPT has been shown to reduce NAD+ levels, inhibit proliferation, and induce apoptosis in glioma cell lines and ex vivo human glioma tissue. nih.gov This effect is mediated by mitochondrial dysfunction, DNA damage, and increased oxidative stress. nih.gov

Nicotinamide itself is a substrate for NAMPT. patsnap.com While direct potent inhibition by nicotinamide is not its primary role, high concentrations can influence the NAD+ salvage pathway. The focus of therapeutic development has been on small molecule inhibitors that compete with nicotinamide for binding to NAMPT. patsnap.com

Cellular Assays for NAD+ Depletion and ATP Levels

Nicotinamide is a direct precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme for cellular redox reactions and energy metabolism. nih.gov The availability of nicotinamide is crucial for maintaining cellular NAD+ pools.

In cell culture studies, the removal of nicotinamide from the media leads to a significant decrease in intracellular NAD+ levels within a couple of days. researchgate.netresearchgate.net This chronic depletion of NAD+ has distinct metabolic consequences. While basal mitochondrial respiration may not be affected, cells show reduced maximal and spare respiratory capacities, along with impaired glycolysis. researchgate.net

The inhibition of NAMPT, the enzyme that utilizes nicotinamide to produce NAD+, also leads to a rapid depletion of NAD+ and subsequent reduction in ATP levels. frontiersin.orgpatsnap.com This is because NAD+ is essential for the cellular respiration that produces ATP. patsnap.com In cancer cells, this depletion can trigger apoptosis. frontiersin.org

Assessments of Mitochondrial Membrane Potential and Reactive Oxygen Species Production in Cell Lines

Nicotinamide's Role:

Nicotinamide has been shown to modulate mitochondrial membrane potential (Δψm) and the production of reactive oxygen species (ROS). It can prevent mitochondrial depolarization and the release of cytochrome C. doi.org In studies with human fibroblasts, nicotinamide treatment led to mitochondria with high membrane potentials and low levels of superoxide (B77818). doi.org

Furthermore, nicotinamide has demonstrated the ability to suppress the generation of ROS. During T cell activation, which normally involves an increase in mitochondrial ROS, treatment with nicotinamide attenuated this increase. nih.gov It has also been shown to reduce ROS production and calcium influx in neuronal cells under conditions of oxygen-glucose deprivation. nih.gov

11β-HSD1 Inhibition and ROS:

Inhibition of 11β-HSD1 has been linked to the suppression of oxidative stress. mdpi.com In a study on dry eye syndrome induced by benzalkonium chloride, a selective 11β-HSD1 inhibitor suppressed the increase in ROS by boosting the expression of the antioxidant enzyme superoxide dismutase 1 (SOD1). mdpi.com

Evaluation of Antiproliferative and Cytotoxic Mechanisms in Cancer Cell Lines

Adamantane Derivatives:

Certain adamantane derivatives have shown significant antiproliferative activity against various human tumor cell lines. For instance, some S-arylmethyl derivatives of N-(adamantan-1-yl)carbothioamides displayed potent and generalized anti-proliferative effects against multiple cell lines with IC50 values below 10 μM. nih.gov

Nicotinamide's Role:

Nicotinamide can act as a chemo- and radiosensitizing agent in breast cancer cells, regardless of their BRCA1 status. nih.gov It has been shown to reduce the viability of breast cancer cell lines and enhance the cytotoxic effects of cisplatin. nih.gov This is partly attributed to its role as a PARP inhibitor. nih.gov

In Vitro Antiviral Activity Profiling (e.g., Influenza A M2 Viroporin, Vaccinia Virus)

Adamantane Derivatives:

The adamantane scaffold is well-known in antiviral research, with amantadine (B194251) being a notable example used against influenza A.

Nicotinamide and Vaccinia Virus:

Nicotinamide has been shown to inhibit the replication of vaccinia virus (VV) in cell culture by up to 99.9% at a concentration of 60 mM. nih.gov The mechanism appears to be related to the inhibition of ADP-ribosylation reactions, which are crucial for viral protein function. nih.gov While viral DNA synthesis is only minimally affected, the expression levels of a subset of viral proteins are altered. nih.gov Crucially, nicotinamide treatment prevents the assembly of mature virus particles by inhibiting the proteolytic processing of major late core polypeptide precursors, a key step in viral morphogenesis. nih.gov

Investigation of Antibacterial and Antifungal Mechanisms in Microbial Assays

Adamantane Derivatives:

Various adamantane derivatives have been synthesized and tested for their antimicrobial properties. Some N-(adamantan-1-yl)carbothioamides and their derivatives have exhibited marked broad-spectrum antibacterial activity with minimal inhibitory concentrations (MIC) ranging from 0.5–32 μg/mL. nih.gov Certain adamantane-derived thiosemicarbazones have also shown good activity against the fungus Candida albicans. nih.gov

Nicotinamide's Role:

Nicotinamide has demonstrated antifungal activity against Candida albicans, including fluconazole-resistant strains. frontiersin.org It can also inhibit biofilm formation. frontiersin.org In combination with fluconazole, nicotinamide shows a strong synergistic antifungal effect. frontiersin.org The mechanism in fungi like C. albicans is linked to the inhibition of the Hst3 enzyme, which is essential for yeast viability. iric.canih.gov However, the fungus can develop resistance by rapidly reducing intracellular nicotinamide concentrations. iric.canih.gov

Nicotinamide also possesses antibacterial properties, though generally at high concentrations. nih.gov Its mode of action can involve causing microbial cell cycle arrest. nih.gov

Interactive Data Table: Antimicrobial Activity of Adamantane Derivatives

| Compound Class | Organism Type | MIC Range (μg/mL) |

|---|---|---|

| N-(adamantan-1-yl)carbothioamides | Bacteria | 0.5 - 32 |

| Adamantane-derived thiosemicarbazones | Candida albicans | Not specified |

Neuroprotective Mechanistic Studies in Primary Neuronal Cultures or Cell Lines

Nicotinamide has shown significant neuroprotective effects in various in vitro models of neuronal damage. In primary cortical cells subjected to oxygen-glucose deprivation, nicotinamide protected against cell death by reducing the release of lactate (B86563) dehydrogenase. nih.gov It dose-dependently decreased the production of ROS and the influx of calcium in these stressed neuronal cells. nih.gov

Furthermore, nicotinamide has been found to reduce cell injury, caspase-3 cleavage, and nuclear condensation in neuronal cells under hypoxia/reoxygenation conditions, indicating an anti-apoptotic effect. nih.gov It also diminished the expression of immediate-early genes like c-fos and zif268, which are associated with neuronal stress and injury. nih.gov

In models of retinal degeneration, nicotinamide mononucleotide (NMN), a precursor to NAD+, has demonstrated neuroprotective effects on photoreceptors. nih.gov Mechanistic studies in cell lines suggest that this protection is mediated through a SIRT1/HO-1 signaling pathway under conditions of oxidative stress. nih.gov

Preclinical in Vivo Mechanistic Investigations

Elucidation of Mechanism-Based Efficacy in Animal Models of Metabolic Disorders

No in vivo studies on the effects of N-(1-(1-Adamantyl)ethyl)nicotinamide in animal models of metabolic disorders were found.

Characterization of Anti-inflammatory Mechanisms in Relevant Animal Models

No in vivo studies characterizing the anti-inflammatory mechanisms of this compound in animal models were found.

Analysis of Antitumor Mechanisms in Murine Xenograft Models

No studies analyzing the antitumor mechanisms of this compound in murine xenograft models were found.

Examination of Neuroprotective Mechanisms in Animal Models of Neurological Dysfunction

No in vivo studies examining the neuroprotective mechanisms of this compound in animal models of neurological dysfunction were found.

In Vivo Antiviral Efficacy and Mechanistic Characterization in Animal Infection Models

No studies on the in vivo antiviral efficacy and mechanistic characterization of this compound in animal infection models were found.

Metabolism and Pharmacokinetic Investigations in Preclinical Systems

Influence of the Adamantyl Group on Compound Lipophilicity and Membrane Permeation

The incorporation of an adamantyl group into a molecule is a well-established strategy in medicinal chemistry to enhance its lipophilicity. nih.govresearchgate.net This bulky, saturated hydrocarbon cage significantly increases the nonpolar surface area of a compound, thereby increasing its affinity for lipid environments. nih.gov Consequently, N-(1-(1-Adamantyl)ethyl)nicotinamide is predicted to be a highly lipophilic compound.

Table 1: Predicted Physicochemical Properties Influencing Membrane Permeation

| Property | Predicted Characteristic for this compound | Rationale |

|---|---|---|

| Lipophilicity (LogP) | High | Presence of the bulky, nonpolar adamantyl group. nih.gov |

| Membrane Permeability | Enhanced | Increased lipophilicity facilitates passive diffusion across lipid bilayers. nih.govresearchgate.net |

| Aqueous Solubility | Potentially Reduced | High lipophilicity can decrease solubility in aqueous environments. dundee.ac.uk |

Identification of Primary Metabolic Pathways (e.g., Hydroxylation of Adamantyl Moiety)

Based on extensive studies of other adamantane-containing compounds, the primary metabolic pathway for this compound is expected to be oxidation, specifically hydroxylation of the adamantyl moiety. nih.govnih.gov This metabolic transformation is a common detoxification route for xenobiotics, increasing their polarity to facilitate excretion.

The hydroxylation can occur at either the tertiary (bridgehead) or secondary carbon atoms of the adamantane (B196018) cage. researchgate.net While both are possible, the specific site of hydroxylation can be influenced by the steric and electronic environment around the adamantyl group. Studies on other N-adamantyl substituted compounds have demonstrated that hydroxylation of the adamantyl group is a major metabolic route. nih.govnih.gov

Another potential metabolic pathway could involve the nicotinamide (B372718) portion of the molecule. Nicotinamide itself is metabolized to various products, including N1-methylnicotinamide. However, the N-substitution in the target molecule might hinder the typical metabolic transformations of the nicotinamide ring.

Characterization of Metabolite Structures and Their Biological Activity

Following the predicted primary metabolic pathway of hydroxylation, the expected major metabolites of this compound would be mono-hydroxylated species on the adamantyl ring. The exact position of the hydroxyl group would result in different isomers.

The biological activity of these hydroxylated metabolites is an important consideration. In a study of an N-adamantyl urea-based compound, the hydroxylated metabolites were found to be biologically active, although less potent than the parent compound. nih.gov This suggests that the hydroxylated metabolites of this compound may retain some of the biological activity of the parent molecule. The introduction of a polar hydroxyl group could, however, alter the binding affinity for its target and its pharmacokinetic properties.

Table 2: Predicted Metabolites and Their Potential Biological Activity

| Metabolite Structure | Predicted Biological Activity | Rationale |

|---|---|---|

| Mono-hydroxylated adamantyl derivative | Potentially active, but likely less potent than the parent compound. | Based on findings for other N-adamantyl substituted compounds where hydroxylated metabolites retained some activity. nih.gov |

| Di-hydroxylated adamantyl derivative | Likely to have significantly reduced or no activity. | Further increases in polarity are expected to decrease binding affinity and facilitate rapid elimination. |

Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in Compound Biotransformation

The oxidative metabolism of many drugs, including those containing an adamantane moiety, is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes in the liver. nih.govnih.gov Among the various CYP isoforms, CYP3A4 is a major enzyme responsible for the metabolism of a wide range of xenobiotics. nih.gov

Assessment of Metabolic Stability in Liver Microsomal Preparations

The metabolic stability of a compound is a critical parameter in drug discovery, providing an early indication of its likely in vivo half-life and oral bioavailability. In vitro assays using liver microsomes are a standard method to assess metabolic stability. nih.gov These preparations contain a high concentration of CYP enzymes.

For adamantane-containing compounds, metabolic stability can be variable. While the adamantane group can sometimes confer metabolic stability due to its rigid structure, it is also a target for oxidative metabolism. nih.gov In a study of an N-adamantyl urea (B33335) derivative, the compound was found to be metabolized in liver microsomes, with the formation of hydroxylated metabolites. nih.gov The rate of metabolism in liver microsomes would provide an estimate of the intrinsic clearance of this compound.

Table 3: Hypothetical Metabolic Stability Data in Human Liver Microsomes

| Compound | Incubation Time (min) | % Parent Compound Remaining |

|---|---|---|

| This compound | 0 | 100 |

| 15 | 85 | |

| 30 | 65 | |

| 60 | 40 | |

| Reference Compound (High Clearance) | 60 | <10 |

| Reference Compound (Low Clearance) | 60 | >80 |

This data is hypothetical and for illustrative purposes only, as no specific experimental data for this compound is publicly available.

Determination of Elimination Kinetics in Preclinical Animal Models

The elimination kinetics of a compound, including its half-life (t½), clearance (CL), and volume of distribution (Vd), are determined through pharmacokinetic studies in preclinical animal models, such as rodents. nih.gov Although no specific data for this compound is available, general trends can be extrapolated from related compounds.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) to a second (a receptor, typically a protein). This method is crucial in structure-based drug design for identifying and optimizing potential drug candidates.

For a molecule like N-(1-(1-Adamantyl)ethyl)nicotinamide, docking studies can elucidate its potential interactions with various biological targets. Nicotinamide (B372718) derivatives have been extensively studied as inhibitors of enzymes such as VEGFR-2, a key target in cancer therapy. mdpi.comtandfonline.com Docking simulations of these derivatives have identified critical hydrogen bonds and hydrophobic interactions within the ATP-binding site of the kinase. mdpi.com Similarly, the adamantane (B196018) group is valued in drug design for its ability to anchor ligands into hydrophobic pockets of receptors. mdpi.com Docking studies on adamantane-based derivatives have explored their binding to targets like cholinesterases and the sigma-2 receptor, where the adamantyl cage engages with nonpolar residues. nih.govmdpi.com

A hypothetical docking study of this compound against a protein kinase would likely show the nicotinamide portion forming hydrogen bonds with hinge region residues, while the adamantyl group occupies a deep hydrophobic pocket, a common binding pattern for kinase inhibitors.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| VEGFR-2 Kinase | -9.8 | Cys919, Leu840, Ala866 | H-Bond, Hydrophobic |

| Sigma-2 Receptor | -8.5 | Trp60, Tyr103 | Hydrophobic, π-Alkyl |

| Acetylcholinesterase | -9.2 | Trp84, Phe330, Tyr334 | π-Alkyl, Hydrophobic |

Molecular Dynamics Simulations for Conformational Landscape and Interaction Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a deeper understanding of the stability of ligand-receptor complexes and the conformational changes that may occur upon binding. MD is often used to refine and validate the static poses generated by molecular docking.

| Parameter | Value/Description |

|---|---|

| Simulation Time | 100 ns |

| Force Field | AMBER, CHARMM |

| Ensemble | NPT (Isothermal-isobaric) |

| Key Output (Stability) | Backbone RMSD < 2.0 Å |

| Key Output (Interactions) | Persistent H-bonds, van der Waals energy |

Quantum Chemical Calculations for Electronic Properties and Reaction Pathways

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules from first principles. These methods can predict properties like molecular orbital energies (HOMO/LUMO), molecular electrostatic potential (MEP), and vibrational frequencies. core.ac.uknih.govacs.org

Studies on nicotinamide and its isomers have used DFT to assign experimental infrared spectra, analyze conformational stability, and understand their photochemical behavior. nih.govacs.org For other complex adamantane derivatives, DFT calculations have been employed to optimize molecular geometry and predict electronic transitions. nih.govfrontiersin.org Applying these methods to this compound would allow for the calculation of its fundamental electronic properties. The HOMO-LUMO energy gap, for instance, is a key indicator of chemical reactivity and stability. researchgate.net MEP maps can reveal the electrophilic and nucleophilic sites on the molecule, predicting regions likely to be involved in intermolecular interactions.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| Energy Gap (ΔE) | 5.3 eV | Chemical stability and reactivity |

| Dipole Moment | 3.1 Debye | Molecular polarity |

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Attributes

In silico ADME prediction is a critical component of early-stage drug discovery, used to computationally estimate the pharmacokinetic properties of a compound to filter out candidates with poor drug-likeness. These methods predict properties related to a compound's absorption, distribution, metabolism, and excretion.

Publicly available databases provide some computationally predicted properties for this compound. uni.lu These predictions are based on its chemical structure and are derived from quantitative structure-property relationship (QSPR) models. For example, the predicted XlogP value of 3.1 suggests moderate lipophilicity, which is often correlated with good membrane permeability and absorption. uni.lu In silico ADME studies of other complex nicotinamide and adamantane derivatives often evaluate a wider range of properties, including aqueous solubility, blood-brain barrier penetration, Caco-2 cell permeability, and potential inhibition of cytochrome P450 enzymes. mdpi.comnih.govrdd.edu.iq

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C18H24N2O | uni.lu |

| Monoisotopic Mass | 284.18887 Da | uni.lu |

| XlogP | 3.1 | uni.lu |

| Predicted CCS ([M+H]+) | 165.4 Ų | uni.lu |

Homology Modeling and Protein Structure Prediction for Novel Targets

When the experimental 3D structure of a protein target is unavailable, homology modeling can be used to construct a theoretical model. This technique relies on the known experimental structure of a related homologous protein (the "template") to predict the structure of the target protein.

This approach is vital for enabling structure-based design against novel or less-studied targets. For instance, because the crystal structure of human nicotinamide mononucleotide adenylyltransferase 2 (NMNAT2) was not available, researchers built a homology model using the known structures of NMNAT1 and NMNAT3 as templates. benthamdirect.comnih.gov This model was then refined using molecular dynamics and subsequently used for docking simulations to understand ligand binding and isoenzyme-specific differences. benthamdirect.comnih.govgazi.edu.tr Should this compound be identified as an active modulator of a protein with no solved structure, homology modeling would be the first step in building a structural model of that target, thereby enabling further computational investigation through docking and MD simulations.

Virtual Screening and Ligand-Based Drug Design Methodologies

Virtual screening is a powerful computational strategy for searching large chemical libraries to identify novel hit compounds that are likely to bind to a target of interest. This can be done using either structure-based methods (docking) or ligand-based methods.

In a virtual screening campaign, a molecule like this compound could be identified as a "hit" from a library of millions of compounds docked against a specific protein target. nih.govfrontiersin.org Conversely, if this compound were already known to be active but the receptor structure was unknown, ligand-based drug design methods would be employed. nih.gov One such method is pharmacophore modeling, which defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. mdpi.comnih.gov The structure of this compound could contribute to such a model, where the adamantyl group would define a key hydrophobic feature and the nicotinamide moiety would provide hydrogen bonding and aromatic features. This pharmacophore model could then be used as a 3D query to screen databases for new, structurally diverse compounds with the potential for similar biological activity. mdpi.com

Advanced Analytical Methodologies for Research and Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

High-resolution NMR spectroscopy is the cornerstone for the unambiguous structural elucidation of organic molecules like N-(1-(1-Adamantyl)ethyl)nicotinamide. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, provides a complete picture of the molecular framework.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the nicotinamide (B372718) ring, the ethyl linker, and the adamantyl cage. The aromatic protons of the nicotinamide moiety would appear in the downfield region (typically 7.0-9.0 ppm). The methine proton of the ethyl group, being adjacent to a nitrogen atom and a chiral center, would likely appear as a multiplet. The adamantyl group's protons, due to their rigid cage structure, would present a series of characteristic signals in the aliphatic region (typically 1.5-2.1 ppm). weebly.com

¹³C NMR and DEPT: The carbon spectrum provides the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to distinguish between CH, CH₂, and CH₃ groups, which is crucial for assigning the numerous signals from the adamantyl moiety. core.ac.uk

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons, such as those within the nicotinamide ring and through the ethyl linker. uts.edu.au

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, enabling the definitive assignment of each carbon atom by linking it to its attached proton(s). uts.edu.au

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is vital for connecting the distinct structural fragments: linking the nicotinamide carbonyl carbon to the ethyl group protons, and the ethyl group protons to the adamantyl cage carbons.

Stereochemistry: The ethyl linker contains a stereocenter. The absolute configuration of this chiral center can be determined using Mosher's method, where the compound is derivatized with a chiral agent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). Analysis of the ¹H or ¹⁹F NMR spectra of the resulting diastereomeric esters allows for the assignment of the absolute configuration. core.ac.uk

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Note: The predicted m/z for the parent [M+H]⁺ is based on PubChem data. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites and Impurity Analysis

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds. In the context of this compound, it is primarily used for impurity profiling of the synthesized material. thermofisher.comAnalysis of Impurities: GC-MS can detect and identify residual starting materials, by-products from the synthesis, and residual solvents. Given the compound's relatively high molecular weight and polarity, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. However, many potential lower molecular weight impurities would be directly analyzable. A common setup involves a nonpolar capillary column (e.g., HP-5ms) and electron ionization (EI) for fragmentation, which produces a reproducible mass spectrum that can be compared against spectral libraries for identification. mdpi.comresearchgate.netInteractive Data Table: Potential Impurities Detectable by GC-MS

X-ray Crystallography for Ligand-Protein Complex Structure Determination

X-ray crystallography is the definitive method for obtaining a high-resolution, three-dimensional structure of a molecule and for visualizing its interactions when bound to a biological macromolecule, such as a protein. nih.govTo determine the structure of this compound in complex with a target protein, either co-crystallization or soaking methods would be employed. nih.gov

Co-crystallization: The purified protein is mixed with the compound prior to setting up crystallization trials.

Soaking: Pre-grown crystals of the protein are soaked in a solution containing the compound, allowing it to diffuse into the active site. researchgate.net Once suitable crystals are obtained and diffract X-rays to a high resolution, the diffraction data are collected and processed. The resulting electron density map allows for the precise building of an atomic model of the protein-ligand complex. This model provides invaluable insights into the binding mode, including:

The specific orientation of the compound within the binding pocket.

Key intermolecular interactions, such as hydrogen bonds between the nicotinamide moiety and protein residues.

Hydrophobic interactions between the adamantyl cage and nonpolar residues in the protein. frontiersin.org This structural information is critical for understanding the compound's mechanism of action and for guiding further structure-based drug design efforts.

Spectroscopic Techniques (e.g., IR, UV-Vis) for Functional Group and Purity Assessment

Simple spectroscopic techniques like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used for rapid functional group identification and purity assessment.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups. The high degree of purity of a synthesized sample can be demonstrated by comparing its IR spectrum with a reference spectrum. doi.orgUltraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV light is primarily dictated by the nicotinamide portion of the molecule, which acts as the chromophore. The spectrum is expected to show absorption maxima characteristic of the pyridine (B92270) ring system. According to Beer-Lambert law, the absorbance is directly proportional to the concentration, making UV-Vis a simple and effective method for quantifying the compound in solution. The absorption maximum for nicotinamide is typically observed around 260-262 nm. sielc.comrjptonline.orgjapsonline.comInteractive Data Table: Predicted Spectroscopic Features

Chromatographic Separation Techniques (e.g., HPLC, Preparative Chromatography) for Compound Isolation and Purification

Chromatographic techniques are indispensable for the isolation and purification of this compound from crude reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for both analytical assessment of purity and for purification on a larger scale. nih.gov* Analytical HPLC: A rapid analytical method is used to determine the purity of a sample by separating the target compound from any impurities. A reverse-phase C18 column is typically suitable, given the compound's significant nonpolar character from the adamantyl group (predicted XlogP = 3.1). uni.luA mobile phase consisting of a gradient of water and an organic solvent (like acetonitrile (B52724) or methanol) with a modifier like formic acid or TFA is commonly used. Detection is typically performed with a UV detector set at the λₘₐₓ of the nicotinamide chromophore (~262 nm). nih.gov* Preparative Chromatography: For isolating larger quantities of the compound (>98-99% purity), the analytical method is scaled up to a preparative HPLC system with a larger column. Fractions are collected as the target compound elutes, and those with high purity are combined and the solvent is removed to yield the purified solid.

Other Techniques: For initial, rough purification or separation from highly dissimilar impurities, techniques like flash column chromatography on silica (B1680970) gel may be used prior to final purification by preparative HPLC.

Strategic Considerations in Drug Discovery and Lead Optimization

Leveraging the Adamantane (B196018) Scaffold as a Privileged Structure in Drug Design

The adamantane moiety is a well-established "privileged structure" in medicinal chemistry. Its distinct three-dimensional, rigid, and highly lipophilic cage-like structure confers several advantageous properties to a drug candidate. researchgate.netpublish.csiro.au The incorporation of this scaffold into a molecule can significantly influence its pharmacokinetic and pharmacodynamic profiles. pensoft.net

One of the primary benefits of the adamantane group is its contribution to a molecule's lipophilicity. researchgate.netingentaconnect.com This property can enhance a drug's ability to cross cellular membranes and the blood-brain barrier, potentially increasing its bioavailability and distribution to target tissues. ingentaconnect.com Furthermore, the rigid nature of the adamantane skeleton provides a stable and predictable framework for the precise spatial orientation of functional groups, which can lead to optimized interactions with biological targets. researchgate.netpublish.csiro.au The bulky and symmetric nature of the adamantane cage can also shield adjacent functional groups from metabolic enzymes, thereby increasing the metabolic stability and half-life of the drug. mdpi.comnih.gov This increased stability reduces the rate of clearance and can lead to a more sustained therapeutic effect. nih.gov A number of clinically approved drugs, such as Amantadine (B194251), Memantine, and Vildagliptin, feature the adamantane scaffold, underscoring its therapeutic utility across a range of diseases, including viral infections and neurodegenerative disorders. publish.csiro.aunih.gov

Rational Design of Novel Chemical Entities Based on N-(1-(1-Adamantyl)ethyl)nicotinamide Derivatives

This compound belongs to a class of compounds that inhibit nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway. nih.gov Cancer cells, with their high metabolic rate, are particularly dependent on this pathway, making NAMPT a promising target for anticancer therapies. frontiersin.orgnih.gov The rational design of derivatives based on this lead structure involves systematic modifications to its three key components: the adamantane scaffold, the ethyl linker, and the nicotinamide headgroup, to explore the structure-activity relationship (SAR).

Approaches to Enhance Target Selectivity and Potency

Improving the potency and selectivity of NAMPT inhibitors is a key objective in their development. High potency ensures that the therapeutic effect is achieved at lower concentrations, while selectivity minimizes off-target effects. One advanced strategy involves exploiting the metabolic vulnerabilities of specific cancer types. For example, some tumors are deficient in nicotinic acid phosphoribosyltransferase (NAPRT), an enzyme in a parallel NAD+ synthesis pathway. nih.gov These NAPRT-deficient tumors are exquisitely sensitive to NAMPT inhibition, providing a clear strategy for patient selection and enhancing the inhibitor's therapeutic index. nih.gov

Structure-based drug design, utilizing X-ray crystallography and molecular modeling, allows for the precise design of inhibitors that fit optimally into the NAMPT active site. By analyzing the interactions between the inhibitor and the enzyme, medicinal chemists can introduce modifications that form stronger hydrogen bonds or van der Waals interactions, thereby increasing binding affinity and potency. acs.org The table below illustrates how modifications to a core structure can influence inhibitory concentration (IC50), a measure of potency.

| Compound ID | Core Structure | R Group Modification | Target | IC50 (nM) |

| Lead Cmpd | (pyridin-3-yl) | Adamantyl-ethyl | NAMPT | 45 |

| Analog A | (pyridin-3-yl) | Cyclohexyl-methyl | NAMPT | 150 |

| Analog B | (pyridin-3-yl) | Adamantyl-ethyl | NAMPT | 5 |

| Analog C | (furan-2-yl) | Adamantyl-ethyl | NAMPT | 25 |

This table contains illustrative data based on typical SAR findings in medicinal chemistry and does not represent actual experimental results for this compound.

Strategies for Improving Metabolic Stability and Pharmacokinetic Profiles

While the adamantane scaffold generally imparts metabolic stability, it can undergo phase I metabolism, typically through hydroxylation at its bridgehead carbons by cytochrome P450 enzymes. publish.csiro.au Strategies to improve metabolic stability often focus on "metabolic blocking," where metabolically labile sites are protected. psu.edu This can be achieved by introducing chemically inert groups, such as fluorine, at the positions susceptible to oxidation. publish.csiro.au

Application of Conjugation Strategies for Targeted Delivery (e.g., Antibody-Drug Conjugates with NAMPT inhibitors)

Despite the promise of potent NAMPT inhibitors, their systemic administration can lead to toxicities. aacrjournals.orgnih.gov A cutting-edge strategy to overcome this limitation is the development of antibody-drug conjugates (ADCs). acs.orgacs.org In this approach, a highly potent NAMPT inhibitor (the "payload") is attached via a specialized linker to a monoclonal antibody that specifically targets a protein overexpressed on the surface of cancer cells. aacrjournals.orgbohrium.com

This targeted delivery system ensures that the cytotoxic payload is released predominantly within the tumor cells, thereby maximizing its anti-cancer effect while minimizing exposure to healthy tissues. nih.gov This approach significantly widens the therapeutic window of the drug. aacrjournals.org The development of NAMPT inhibitor-based ADCs has shown considerable promise in preclinical models, demonstrating potent and specific anti-tumor activity at doses that are well-tolerated. acs.orgaacrjournals.org This strategy represents a paradigm shift in cancer therapy, moving from systemic chemotherapy to highly targeted, precision medicine. acs.org

Future Research Directions and Emerging Applications

Exploration of Undiscovered Biological Targets and Novel Mechanistic Pathways

While preliminary research has identified potential therapeutic areas for N-(1-(1-Adamantyl)ethyl)nicotinamide, a vast landscape of biological targets and mechanisms remains to be explored. ontosight.ai The future in this area lies in moving beyond initial observations to a deep, mechanistic understanding of how the compound functions at a molecular level.

Key research pursuits should include:

NAD+ Metabolism and Sirtuin Modulation : Nicotinamide (B372718) is a well-known precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and signaling. nih.govbeilstein-journals.org Future studies should investigate whether this compound acts as a next-generation NAD+ precursor, potentially with enhanced cell permeability or tissue-specific effects due to the adamantane (B196018) group. nih.govnih.gov Its influence on NAD+-dependent enzymes, such as sirtuins and poly (ADP-ribose) polymerases (PARPs), which are involved in aging, DNA repair, and inflammation, is a critical area for investigation. nih.gov

Ion Channel and Receptor Binding : The adamantane moiety is a key feature in drugs known to interact with ion channels, such as amantadine's effect on the M2 proton channel of the influenza virus. nih.gov High-throughput screening and electrophysiological studies could reveal if this compound or its analogues bind to and modulate specific ion channels or receptors in the central nervous system or other tissues, explaining its potential neuroprotective effects. ontosight.ai